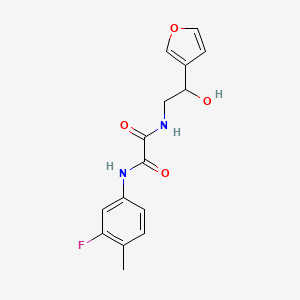

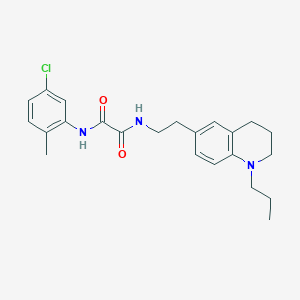

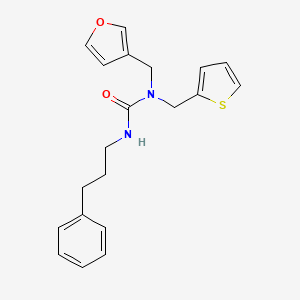

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, also known as FMF-OHA, is a novel compound with potential applications in scientific research. It is a small molecule inhibitor of the enzyme, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is involved in the metabolism of prostaglandins. FMF-OHA has been shown to have promising effects in preclinical studies, and its mechanism of action and potential applications are being investigated.

Scientific Research Applications

Role of Orexin Receptor Mechanisms in Compulsive Behavior

The study by Piccoli et al. (2012) explores the role of orexin receptors in compulsive food consumption in rats, suggesting potential applications of receptor antagonists in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Chemical Reactions

Pimenova et al. (2003) focused on the synthesis and reactions of various compounds, demonstrating the methodology in creating and modifying chemical structures for potential applications in drug development or chemical research (Pimenova et al., 2003).

Pharmacokinetics and Metabolism Studies

Wu et al. (2006) examined the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats, which could be relevant for understanding the metabolism and bioavailability of complex organic compounds in preclinical studies (Wu et al., 2006).

Environmental Implications of Chemical Oxidation

Alvarez et al. (2009) investigated the OH-initiated photo-oxidation of furan derivatives, providing insight into environmental impacts and degradation processes of organic compounds in atmospheric conditions (Alvarez et al., 2009).

Fluorescence Assay Development

Pou et al. (1993) synthesized a fluorophore-nitroxide compound for detecting oxygen-centered free radicals, illustrating the development of tools for biological and chemical assays (Pou et al., 1993).

properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4/c1-9-2-3-11(6-12(9)16)18-15(21)14(20)17-7-13(19)10-4-5-22-8-10/h2-6,8,13,19H,7H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEZHEYFDYNLOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=COC=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2821067.png)

![N-(3-fluoro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2821068.png)

![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2821070.png)

![8-Methoxy-2-oxadispiro[2.0.34.23]nonane](/img/structure/B2821079.png)